Kethoxal
Description
Historical Perspectives on Kethoxal Research
The investigation into this compound's biological and chemical properties dates back several decades. Early research highlighted its antiviral properties. wikipedia.orgmedkoo.com In the 1950s, this compound was reported to react with and inactivate RNA viruses. springernature.com This initial observation hinted at its interaction with viral RNA, laying groundwork for later studies into its nucleic acid reactivity. Further research in the mid-20th century began to explore the specific chemical reaction between this compound and guanine (B1146940) derivatives. Studies in the 1960s and 1970s characterized the nature of the adduct formed between this compound and guanine, confirming the covalent modification at the N1 and N2 positions of the guanine base. wikipedia.orgmedkoo.comwikipedia.org This understanding of the reaction mechanism was crucial for its subsequent application as a probe for nucleic acid structure.
Early work also demonstrated this compound's effect on ribosomal RNA (rRNA). For instance, studies in the 1970s showed that this compound reacts with 30S ribosomal subunits, leading to inactive particles. nih.govnih.govpnas.org This inactivation was correlated with the modification of specific guanine residues in the 16S rRNA, suggesting that these residues were located in functionally important regions, possibly near the tRNA binding site. nih.govpnas.org These historical studies established this compound as a valuable tool for probing the accessibility of guanine residues within complex biological assemblies like ribosomes.
Evolution of this compound as a Chemical Probe in Nucleic Acid Studies
The specific reactivity of this compound with unpaired guanine residues has been instrumental in its evolution as a chemical probe for nucleic acid structure determination. wikipedia.orgwikipedia.org By reacting preferentially with guanines not involved in base-pairing, this compound can distinguish between single-stranded and double-stranded regions of RNA and DNA. wikipedia.orgwikipedia.org This property allows researchers to map accessible guanine bases, providing insights into the secondary and tertiary structure of nucleic acids.
The reversibility of the this compound-guanine adduct is another key feature that has contributed to its utility. wikipedia.orggoogle.com The modification can be removed under certain conditions, allowing for the recovery of the original RNA sequence. wikipedia.org This reversibility is advantageous in applications where downstream enzymatic reactions, such as reverse transcription, might be inhibited by the adduct. nih.gov
In recent years, the development of modified this compound derivatives, such as azido-kethoxal (N3-kethoxal), has significantly expanded its applications, particularly in conjunction with high-throughput sequencing technologies. springernature.comgoogle.comnih.govresearchgate.netescholarship.org N3-kethoxal retains the specificity for single-stranded guanines but also incorporates an azide (B81097) group, which serves as a bio-orthogonal handle for click chemistry. google.comnih.govresearchgate.netapexbt.com This allows for the facile conjugation of tags like biotin (B1667282), enabling enrichment and subsequent sequencing of modified nucleic acids. google.comresearchgate.netbiorxiv.org
This advancement has led to the development of techniques like Keth-seq and KAS-seq. Keth-seq (this compound-assisted sequencing) is used for transcriptome-wide RNA structure mapping, allowing researchers to probe RNA secondary structures in live cells. springernature.comnih.govresearchgate.netescholarship.org KAS-seq (this compound-assisted single-stranded DNA sequencing) utilizes N3-kethoxal to map single-stranded DNA regions in the genome, providing insights into transcriptionally active sites and other processes that generate ssDNA. springernature.comresearchgate.netbiorxiv.orgnih.gov
Compared to other chemical probes like DMS (dimethyl sulfate) or CMCT (1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate), this compound offers specific information about the accessibility of guanine residues at the N1 and N2 positions involved in Watson-Crick base pairing. wikipedia.orgumich.eduresearchgate.net This complementarity with other probes allows for a more comprehensive understanding of nucleic acid structure. wikipedia.orgumich.edu The evolution of this compound-based methods, particularly with the advent of azide-modified derivatives and sequencing-based readouts, has transformed it into a powerful tool for high-resolution, transcriptome-wide, and genome-wide analyses of nucleic acid structure and dynamics. springernature.comnih.govresearchgate.netescholarship.orgnih.gov
Key Properties and Reactions of this compound
| Property | Description |
| Chemical Formula | C₆H₁₂O₄ nih.govuni.lu |
| Reaction Target | Guanine residues in single-stranded nucleic acids (RNA and DNA) wikipedia.orgwikipedia.orgnih.gov |
| Modification Site | N1 and N2 positions of Guanine wikipedia.orgnih.govresearchgate.netresearchgate.net |
| Nature of Adduct | Covalent cyclic adduct wikipedia.orgwikipedia.org |
| Reversibility | Reversible under certain conditions wikipedia.orggoogle.com |
| Specificity | High specificity for guanine over other bases wikipedia.orggoogle.com |
| Reactivity with Inosine (B1671953) | Can react with inosine to form an unstable adduct nih.gov |
Applications of this compound and its Derivatives in Nucleic Acid Studies
| Application | Description | This compound Form Used | References |
| Probing RNA Secondary Structure | Identifying unpaired guanine residues to infer local RNA folding. | This compound, N3-kethoxal | wikipedia.orgwikipedia.orgescholarship.orgumich.edu |
| Probing Ribosomal RNA Structure and Function | Investigating accessible guanines within ribosomal subunits and their role in protein synthesis. | This compound | nih.govnih.govpnas.orgnih.gov |
| Transcriptome-wide RNA Structure Mapping | High-throughput mapping of single-stranded regions across the entire transcriptome. | N3-kethoxal | springernature.comnih.govresearchgate.netescholarship.org |
| Mapping Single-Stranded DNA Regions | Identifying regions of ssDNA in the genome, including transcription bubbles and other dynamic structures. | N3-kethoxal | springernature.comresearchgate.netbiorxiv.orgnih.gov |
| Studying RNA-Protein Interactions | Can be used indirectly to infer protein binding sites by observing protected regions from this compound modification. | This compound, N3-kethoxal | escholarship.orgumich.edu |
| Identifying RNA G-quadruplex Structures | Used in some methods to study G-quadruplexes, although may not discriminate all forms. | N3-kethoxal | researchgate.netescholarship.orgoup.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
27762-78-3 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-ethoxy-1,1-dihydroxybutan-2-one |
InChI |
InChI=1S/C6H12O4/c1-3-10-4(2)5(7)6(8)9/h4,6,8-9H,3H2,1-2H3 |
InChI Key |
YRCRRHNVYVFNTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C(=O)C(O)O |
Appearance |
Solid powder |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-ethoxy-2-oxobutyraldehyde kethocal kethoxal |
Origin of Product |
United States |
Kethoxal Reaction Mechanisms with Nucleic Acids
Specificity for Guanine (B1146940) Residues
Kethoxal exhibits a high specificity for guanine compared to other nucleobases like adenine, cytosine, and uracil (B121893) wikipedia.orggoogle.com. This selective reactivity is a fundamental aspect of its application in probing nucleic acid structure researchgate.netspringernature.com.
Reaction at the Watson-Crick Interface of Guanine Bases
This compound reacts with guanine specifically at the N1 and N2 positions, which are involved in Watson-Crick base pairing springernature.comnih.govwikipedia.org. This reaction forms a cyclic adduct with the guanine base wikipedia.org. The modification at these positions disrupts the normal hydrogen bonding of guanine within a double helix nih.govnih.gov.
Differential Reactivity with Single-Stranded versus Double-Stranded Nucleic Acids
A crucial feature of this compound reactivity is its preference for single-stranded nucleic acids over double-stranded forms wikipedia.orgresearchgate.netspringernature.com. In double-stranded DNA or RNA, the N1 and N2 positions of guanine are typically involved in hydrogen bonds with cytosine on the complementary strand (Watson-Crick base pairing), making them less accessible to this compound nih.govnih.gov. In single-stranded regions, these positions are exposed, allowing this compound to readily react wikipedia.orgresearchgate.netspringernature.com. This differential reactivity makes this compound a useful probe for identifying single-stranded regions within complex nucleic acid structures, including those transiently formed during biological processes like transcription springernature.comnih.govnih.gov.
Formation and Reversibility of this compound-Guanine Adducts
The reaction between this compound and guanine results in the formation of a covalent adduct wikipedia.orgnih.govwikipedia.org. This adduct is a five-membered ring formed at the N1 and N2 positions of the guanine base wikipedia.org. While the adduct is covalent, the modification is generally considered reversible wikipedia.org. The this compound-guanine adduct can be destabilized, for example, under alkaline conditions or in the presence of excess guanine monomers or GTP, allowing for the removal of the this compound label and recovery of the original RNA springernature.comgoogle.comnih.gov. The reversibility of the modification is a significant advantage for certain applications, such as sequencing-based methods where the adduct might interfere with enzymatic reactions like reverse transcription or PCR amplification springernature.comnih.gov. Borate (B1201080) buffer can stabilize the this compound-guanine adduct by interacting with vicinal diols google.comuchicago.edu.
Electronic and Steric Factors Influencing this compound Reactivity with Nucleic Acids
The reactivity of this compound and its derivatives with guanosine (B1672433) can be influenced by both electronic and steric factors google.commdpi.com. Substituents on this compound derivatives can affect the stability of the formed adduct google.com. For instance, a hydrogen bond acceptor at the α-position of the ketone group in this compound derivatives can enhance reactivity by stabilizing the adduct through hydrogen bonding with the guanosine amine proton google.com. Less reactive this compound molecules are generally more reversible google.com. These factors highlight how modifications to the this compound structure can tune its interaction with guanine, providing a basis for developing derivatives with tailored properties for specific applications in nucleic acid research google.com. Steric hindrance around the reactive centers of this compound or the guanine base can also impact the efficiency of adduct formation mdpi.comacs.orglibretexts.org.
Kethoxal Derivatives for Advanced Nucleic Acid Probing
Rational Design and Synthesis of Functionalized Kethoxal Analogs
The rational design of this compound analogs involves modifying the molecule to introduce new functional groups while retaining its specific reactivity with guanine (B1146940). This has led to the creation of derivatives that can be easily integrated into various downstream applications, such as labeling, enrichment, and detection. google.comuchicago.edu
Development of Azide-Tagged this compound (N3-Kethoxal)
A key development in functionalized this compound analogs is the creation of azide-tagged this compound (N3-Kethoxal). nih.govgoogle.com This derivative incorporates an azide (B81097) group into the this compound structure. google.comresearchgate.net The azide group serves as a bioorthogonal handle, meaning it is a chemical group that does not typically react with functional groups found in biological systems. google.com This allows for specific chemical modifications to be introduced onto the nucleic acid molecule after it has been labeled with N3-Kethoxal, without interfering with native biological processes. google.comapexbt.comresearchgate.net
The synthesis of N3-Kethoxal has been achieved through novel strategies, including a three-step synthesis starting from ethyl 2-bromopropionate, utilizing mild oxidation conditions with dimethyl-dioxirane (DMD). google.comuchicago.edu This synthetic route offers advantages over older methods that relied on harsher oxidation and distillation, which could lead to byproducts and were unsuitable for derivatives with certain functional groups or high boiling points. uchicago.edu
Integration of Click Chemistry with this compound Derivatives
The azide handle on N3-Kethoxal is particularly well-suited for integration with click chemistry. google.comapexbt.com Click chemistry refers to a class of highly efficient, reliable, and selective reactions that can be performed under mild conditions. google.com By incorporating an azide group, N3-Kethoxal allows for subsequent reactions with complementary click chemistry handles, such as alkynes (e.g., cyclooctynes or dibenzocyclooctyne (DBCO) derivatives). nih.govgoogle.comresearchgate.net
This integration enables the facile attachment of various tags and probes to the this compound-labeled nucleic acids. For instance, biotin (B1667282) can be attached via click chemistry for enrichment purposes, or fluorescent dyes can be added for imaging applications. nih.govgoogle.comapexbt.comresearchgate.net This modular approach significantly enhances the versatility of this compound-based probing.
Enhanced Specificity and Applications of this compound Derivatives in Biological Systems
This compound derivatives, particularly N3-Kethoxal, exhibit enhanced specificity for single-stranded guanine residues in both DNA and RNA under mild conditions, including within live cells. nih.govapexbt.comresearchgate.netnih.gov This specificity is crucial for accurately mapping nucleic acid structures and interactions in complex biological environments. While this compound reacts primarily with the N1 and N2 positions of guanine, N3-Kethoxal has been shown to specifically modify these positions and does not react with certain modified guanines like m1G and m2G, although it can label m7G. nih.gov
The enhanced specificity and the ability to incorporate bioorthogonal handles have led to several advanced applications of this compound derivatives in biological systems:
Transcriptome-wide RNA Structure Mapping: N3-Kethoxal-based methods, such as Keth-seq, allow for the mapping of RNA secondary structures across the entire transcriptome. nih.govgoogle.comapexbt.comresearchgate.net By labeling single-stranded regions, Keth-seq can identify structural features like G-quadruplexes in live cells. nih.govgoogle.com
Single-Stranded DNA Mapping: this compound derivatives can also be used to map single-stranded DNA regions in the genome, which are often associated with transcriptionally active sites. google.comapexbt.comnih.govresearchgate.net KAS-seq (this compound-assisted single-stranded DNA sequencing) is a method that utilizes N3-Kethoxal to capture and map ssDNA, providing insights into transcription dynamics and enhancer activity. nih.govresearchgate.netnih.gov
RNA-RNA and RNA-Protein Interaction Studies: The labeling capabilities of this compound derivatives can be combined with other techniques to study interactions involving RNA, such as intermolecular or intramolecular RNA interactions and RNA-protein interactions. google.comapexbt.com
In Situ Labeling and Imaging: The membrane permeability of N3-Kethoxal allows for intracellular labeling of RNA in live cells. apexbt.comresearchgate.net Subsequent click chemistry with fluorescent probes enables imaging of intracellular RNA. researchgate.net
Compared to some other chemical probes used for RNA structure mapping, such as DMS and SHAPE reagents, N3-Kethoxal offers advantages including lower toxicity, higher specificity for the Watson-Crick face of guanine, and greater hydrolytic stability. nih.govgoogle.comapexbt.com The rapid reaction time of N3-Kethoxal with nucleic acids also contributes to its effectiveness in capturing dynamic structural information. google.comnih.gov
Here is a summary of research findings related to N3-Kethoxal applications:
| Application | Method/Technique | Key Findings | Source |
| Transcriptome-wide RNA structure mapping | Keth-seq | Allows mapping of RNA secondary structures, including rG4s, in live cells with high accuracy and under mild conditions. nih.govgoogle.com | nih.govgoogle.com |
| Genome-wide single-stranded DNA mapping | KAS-seq | Captures and maps ssDNA regions associated with transcriptionally active sites and enhancer activity in live cells and tissues. nih.govnih.gov | nih.govnih.gov |
| Intracellular RNA labeling and functionalization | N3-Kethoxal + Click Chemistry | Enables labeling of intracellular RNA with fluorescent or phenol (B47542) groups for imaging and other applications. researchgate.net | researchgate.net |
| Probing RNA/DNA Interactions and Structures | N3-Kethoxal | Specific reaction with single-stranded guanines allows probing of RNA secondary/tertiary structure, RNA-RNA proximity, and ssDNA regions. apexbt.com | apexbt.com |
The development and application of functionalized this compound derivatives represent a significant advancement in the chemical probing of nucleic acids, providing powerful tools for deciphering their complex structures and interactions in biological contexts. nih.govgoogle.comapexbt.com
Methodologies for Nucleic Acid Structure and Dynamics Analysis Utilizing Kethoxal
Kethoxal-Assisted RNA Structure Probing (Keth-seq)
Keth-seq is a prominent methodology that employs N3-kethoxal for transcriptome-wide mapping of RNA secondary structure nih.govx-mol.net. In this method, N3-kethoxal selectively labels single-stranded guanine (B1146940) bases in RNA. The incorporated azide (B81097) group serves as a bio-orthogonal handle, facilitating subsequent biotinylation and enrichment of the modified RNA molecules apexbt.comresearchgate.net. The presence of the this compound adduct on guanine induces a stop during reverse transcription (RT), and the positions of these RT stops are detected through high-throughput sequencing to infer the structural status of guanine bases across the transcriptome nih.govoup.com.
Transcriptome-Wide RNA Secondary Structure Mapping in vivo
Keth-seq has been successfully utilized to map RNA secondary structures across the entire transcriptome within living cells nih.govproquest.comberkeley.edu. This capability provides a global view of how RNA molecules fold within their native cellular environment escholarship.org. The method offers valuable insights into the dynamic nature of RNA structures and their crucial roles in regulating gene expression escholarship.org. Comparative studies using Keth-seq have indicated that RNA molecules within cells exhibit greater structural complexity compared to when they are studied in isolation nih.gov.
Elucidation of RNA G-quadruplex (rG4) Structures
Keth-seq is a sensitive method for detecting the potential formation of RNA G-quadruplex (rG4) structures in live cells nih.gov. rG4s are non-canonical four-stranded RNA structures that form from guanine-rich sequences oup.comoup.comg4atlas.org. Since N3-kethoxal specifically labels the N1 and N2 positions of guanine, its inability to modify guanines within predicted rG4-forming sequences can indicate that these guanines are involved in Hoogsteen base-pairing within a folded rG4 structure, thus protected from chemical modification nih.govoup.comfrontiersin.org. Keth-seq has been applied to identify rG4 regions and assess their folding status in both in vitro and in vivo settings, including in the presence of ligands known to stabilize rG4 structures nih.gov.
Research findings from Keth-seq experiments have identified rG4 regions that display increased structural complexity, as measured by metrics like the Gini index, under conditions that favor rG4 formation nih.gov. For example, a study in live HeLa cells treated with PDS, a known rG4 stabilizer, showed that 69 out of 105 previously identified rG4 regions exhibited a higher Gini index compared to control conditions, suggesting that these regions can fold into rG4 structures within the cellular environment nih.gov.
Characterization of RNA-RNA Intermolecular and Intramolecular Interactions
The ability of this compound to probe single-stranded regions also provides a means to investigate RNA-RNA interactions. By identifying guanine residues that are accessible to this compound modification, researchers can infer regions of RNA that are not involved in base-pairing, which can highlight potential sites for intramolecular folding or intermolecular interactions with other RNA molecules apexbt.com.
Investigation of RNA Metabolism Pathways
Transcriptome-wide RNA structure profiling using methods like Keth-seq contributes to understanding the role of RNA structure in various RNA metabolism pathways, including transcription, translation, and RNA decay escholarship.org. Alterations in RNA structure can significantly impact these processes, and Keth-seq allows for the study of these structural changes in a cellular context, providing insights into their regulatory functions escholarship.org.
Functional Modification of Ribosomal RNA for Structural and Mechanistic Insights
Studies involving this compound modification of rRNA have identified key guanine residues essential for ribosomal activity. For instance, modification of G530, A1492, and A1493 in bacterial 16S rRNA (and their homologous counterparts in human 18S rRNA) were shown to be crucial for efficient tRNA binding frontiersin.org.
This compound-Assisted Single-Stranded DNA Sequencing (KAS-seq)
Beyond RNA, this compound has been adapted for probing single-stranded DNA (ssDNA) regions within the genome through a technique known as this compound-Assisted Single-Stranded DNA Sequencing (KAS-seq) springernature.comnih.govprotocols.io. This method leverages the rapid and specific reaction between N3-kethoxal and guanine bases in ssDNA nih.govnih.gov. KAS-seq enables the genome-wide identification and mapping of ssDNA regions, which are frequently associated with actively transcribing RNA polymerases or other cellular processes that involve localized DNA unwinding springernature.comnih.govnih.govaacrjournals.org.
KAS-seq is a rapid and sensitive method, capable of capturing ssDNA within minutes and requiring relatively low cell input springernature.comnih.govnih.gov. The protocol involves treating live cells or tissues with N3-kethoxal, isolating genomic DNA, performing click chemistry to biotinylate the this compound-modified guanines, fragmenting the DNA, enriching the labeled fragments using streptavidin beads, and finally, sequencing protocols.ionih.gov. The resulting KAS-seq signal provides a snapshot of the dynamics of transcriptionally engaged RNA polymerases (including Pol I, Pol II, and Pol III) and can also highlight non-canonical DNA structures containing ssDNA protocols.io.
Genome-Wide Mapping of Single-Stranded DNA Regions
KAS-seq is a method designed for the genome-wide mapping of ssDNA regions. It is based on the rapid and specific reaction between N₃-kethoxal and guanine bases within ssDNA in live cells or tissues uchicago.eduresearchgate.netnih.gov. This reaction labels the ssDNA, which can then be isolated, biotinylated via click chemistry, fragmented, enriched, and sequenced springernature.com. The resulting sequencing data provides a high-resolution map of ssDNA across the entire genome. This approach allows for the capture of dynamic changes in ssDNA with high temporal resolution, often within minutes springernature.comnih.gov. KAS-seq can be performed with low input material, requiring as few as 1,000 cells researchgate.netnih.gov.
Profiling Transcription Dynamics and Nascent Transcription
Transcriptionally engaged RNA polymerases create transient ssDNA regions known as transcription bubbles researchgate.netnih.gov. KAS-seq provides a direct in situ readout of transcriptional activity by mapping these ssDNA bubbles researchgate.netnih.govresearchgate.net. Unlike methods that measure steady-state RNA levels, KAS-seq captures the instantaneous presence of ssDNA, offering a more direct measure of active transcription researchgate.netoup.com. This allows for the analysis of transcription dynamics, including the activity of RNA polymerase II (Pol II), Pol I, and Pol III, as well as transcriptionally active enhancers researchgate.netnih.govspringernature.com. KAS-seq has been used to study dynamic transcriptional regulatory programs in response to various conditions, such as UVB radiation oup.comaacrjournals.org.
Identification and Characterization of Single-Stranded Enhancers
KAS-seq has enabled the identification of a specific class of enhancers that are characterized by the presence of single-stranded DNA regions researchgate.netspringernature.com. These single-stranded transcribing enhancers (SSTEs) are often associated with active transcription and are enriched for specific sequence motifs and transcription factor binding sites researchgate.netresearchgate.netbiorxiv.org. KAS-seq signals on SSTEs have shown a strong correlation with enhancer activity biorxiv.org. Methods combining KAS-seq with other techniques, such as KAS-ATAC (this compound-Assisted SsDNA sequencing and ATAC-seq), allow for the simultaneous mapping of ssDNA and chromatin accessibility, providing a more comprehensive view of the regulatory landscape and aiding in the characterization of SSTEs researchgate.netresearchgate.netbiorxiv.orgbiorxiv.org.
Applications in DNA Replication and Double-Strand Break Research
While primarily used for transcription studies, the ability of this compound-based methods to detect ssDNA has potential applications in studying DNA replication and double-strand breaks (DSBs). DNA replication involves the unwinding of the DNA double helix at replication forks, generating ssDNA regions cam.ac.uk. DSB repair, particularly through homologous recombination, also involves the processing of DNA ends to create ssDNA overhangs cam.ac.ukmpg.de. Although dedicated methods like TrAEL-seq exist for profiling replication forks and DSBs by capturing 3' ends of ssDNA, the underlying principle of ssDNA detection by this compound suggests its potential for contributing to the understanding of these processes cam.ac.uk. KAS-seq's ability to map ssDNA could potentially reveal regions of replication stress or sites undergoing repair that involve transient or stable ssDNA intermediates.
Strand-Specific KAS-seq (spKAS-seq) for R-loop Mapping
R-loops are three-stranded nucleic acid structures consisting of a DNA:RNA hybrid and a displaced single-stranded DNA strand uchicago.eduelifesciences.org. These structures play important roles in various genomic processes but can also lead to genome instability uchicago.eduelifesciences.org. Strand-specific KAS-seq (spKAS-seq) is a variant of KAS-seq specifically developed to map R-loops genome-wide oup.comuchicago.edubiorxiv.org. spKAS-seq leverages the asymmetric distribution of ssDNA within R-loops; while transcription bubbles expose ssDNA on both strands, R-loops expose ssDNA primarily on the non-template strand uchicago.edu. By detecting the imbalance of ssDNA labeling between the two DNA strands, spKAS-seq can identify and map R-loop structures with high resolution oup.comuchicago.edunih.gov. This method can be applied in live cells and requires relatively low cell input uchicago.edu.
CasKAS for Profiling CRISPR Protein-DNA Binding and Specificity
CasKAS is a method that utilizes this compound-assisted ssDNA mapping to profile the genome-wide binding sites and specificity of CRISPR proteins, such as Cas9 and catalytically inactive Cas9 (dCas9) nih.govresearchgate.net. When a CRISPR protein bound to a guide RNA (gRNA) interacts with its target DNA, it unwinds the double helix, creating a region of ssDNA nih.govwipo.int. CasKAS takes advantage of this unwound ssDNA structure, which can be specifically labeled by this compound nih.govresearchgate.net. This allows for the identification of both on-target and off-target binding sites of CRISPR enzymes nih.govwipo.int. CasKAS can be applied in vitro using purified genomic DNA or in vivo in live cells nih.govresearchgate.net. It can profile the specificity of both active Cas9, which induces double-strand breaks, and dCas9, which only binds to DNA nih.govresearchgate.netaddgene.org. By analyzing the this compound labeling pattern, CasKAS can potentially distinguish between sites of stable binding and sites where cleavage occurs nih.govresearchgate.net.
Analyzing Transcriptional Dynamics in DNA Damage Response Pathways
DNA damage can significantly impact transcriptional activity aacrjournals.orgebi.ac.uk. Cells activate complex DNA damage response pathways that involve changes in gene expression and global transcriptional arrest aacrjournals.orgebi.ac.uk. This compound-assisted sequencing, particularly KAS-seq, is a suitable method for profiling the transcriptional dynamics that occur in response to DNA damage aacrjournals.orgresearchgate.net. By mapping ssDNA regions, KAS-seq can reveal changes in transcription initiation, elongation, and pausing following DNA damage induction aacrjournals.org. Studies using KAS-seq have shown dynamic and temporal reprogramming of transcription in response to agents like UVB exposure, revealing periods of transcriptional arrest and subsequent recovery associated with DNA repair processes aacrjournals.orgresearchgate.net.
Ancillary this compound-Based Analytical Techniques
This compound-based methodologies extend beyond basic chemical probing to integrate with more advanced analytical techniques, enabling higher sensitivity, throughput, and broader applications in nucleic acid research.
Electrochemical Detection Methods Employing this compound Labeling
Electrochemical detection methods can be employed in conjunction with this compound labeling for sensitive analysis of nucleic acids. This approach leverages the specific chemical modification of guanine by this compound to generate a detectable signal or to facilitate further modifications that yield an electrochemical response.
One recent study describes an electrochemical method for the detection of the fat mass and obesity-associated protein (FTO), an m6A demethylase, which utilizes N3-kethoxal labeling researchgate.net. In this method, N3-kethoxal is used for the reversible tagging of guanine bases researchgate.net. Subsequently, dibenzocyclooctyne polyethylene (B3416737) glycol biotin (B1667282) (DBCO-PEG4-Biotin) is introduced through a reaction with N3-kethoxal researchgate.net. This biotinylation allows for signal amplification, for instance, through the use of streptavidin-horseradish peroxidase (SA-HRP), which catalyzes a redox system to enhance the current response researchgate.net. This demonstrates how this compound labeling, combined with subsequent chemical modifications and enzymatic signal amplification, can be integrated into electrochemical sensing platforms for detecting specific nucleic acid-interacting proteins researchgate.net. The method showed a linear correlation between peak current and FTO concentration within a specific range, demonstrating its potential for sensitive detection researchgate.net.
Synergistic Application with Affinity Enrichment and High-Throughput Sequencing Technologies
The specific reactivity of this compound with single-stranded guanine bases makes it highly suitable for synergistic applications with affinity enrichment and high-throughput sequencing technologies. This combination allows for transcriptome-wide mapping of RNA secondary structures and the study of single-stranded DNA regions.
A notable application is Keth-seq (this compound-assisted sequencing), which utilizes an azido-modified this compound reagent (N3-kethoxal) for fast and reversible labeling of single-stranded guanine bases in live cells nih.gov. The azide group on N3-kethoxal serves as a bioorthogonal handle, allowing for subsequent conjugation with molecules like biotin via click chemistry nih.govapexbt.comspringernature.com. Biotinylation enables the enrichment of this compound-labeled RNA using streptavidin or other biotin-binding partners nih.govspringernature.comgoogle.com. The enriched, modified RNA can then be subjected to reverse transcription, where the this compound adducts can induce reverse transcription stops, and subsequently analyzed by high-throughput sequencing nih.govnih.gov. This approach provides transcriptome-wide information on RNA secondary structure by identifying accessible, unpaired guanine residues nih.govspringernature.com. Keth-seq has been shown to be effective for mapping secondary structures, including RNA G-quadruplexes (rG4), in live cells under mild conditions nih.gov. The method involves the preparation of different RNA libraries, including modified, control, and modification-removal samples, to ensure accurate mapping nih.gov.
Similarly, this compound-assisted single-stranded DNA sequencing (KAS-seq) applies N3-kethoxal to label guanines in single-stranded DNA (ssDNA) regions across the genome in live cells or tissues researchgate.netnih.govresearchgate.net. This technique allows for the genome-wide capture and mapping of ssDNA produced by transcriptionally active RNA polymerases or other processes researchgate.netnih.govresearchgate.net. The process involves N3-kethoxal labeling, DNA isolation, biotinylation via copper-free click chemistry, fragmentation, affinity pull-down using biotin-streptavidin interaction, library preparation, and high-throughput sequencing springernature.comresearchgate.netnih.gov. KAS-seq is a rapid and sensitive method that can work with low input material, such as as few as 1,000 cells researchgate.netnih.govnih.gov. It provides insights into transcription dynamics, identifying transcribing enhancers and potentially non-canonical DNA structures involving ssDNA researchgate.netnih.govresearchgate.net.
These synergistic applications highlight the versatility of this compound as a chemical probe. By combining its specific reactivity with affinity enrichment and the power of high-throughput sequencing, researchers can gain detailed, genome- or transcriptome-wide insights into nucleic acid structure, dynamics, and interactions in various biological contexts nih.govresearchgate.netnih.gov.
Biological and Biomedical Research Applications of Kethoxal and Its Derivatives
Antiviral Research and Mechanisms of Action
Kethoxal has demonstrated antiviral effects against a range of viruses, with research exploring its direct effects on viral particles and its interference with intracellular viral processes.
Direct Virucidal Activities and Viral Inactivation Mechanisms
This compound has been shown to possess direct virucidal activity, meaning it can inactivate viruses outside of host cells. This activity is attributed, in part, to its reaction with guanine (B1146940) residues. Studies have indicated that this compound can inactivate viruses such as tobacco mosaic virus and its isolated nucleic acid, with the free nucleic acid being inactivated at significantly lower concentrations researchgate.net. The reaction between this compound and guanine derivatives is rapid researchgate.net.
Research on vesicular stomatitis virus (VSV) has shown that this compound can inhibit replication and plaque formation in chick embryo cells microbiologyresearch.org. However, direct treatment of VSV virions with this compound resulted in an enhancement, rather than inactivation, of plaque formation, suggesting complex interactions depending on the viral target and context microbiologyresearch.org. The virucidal activity of this compound against VSV can be altered by pretreating the virus with guanidinating reagents and proteases, which markedly reduced this compound's effectiveness as a virucide nih.gov.
Inhibition of Viral Replication Processes at the Molecular Level
Beyond direct inactivation, this compound and its derivatives can interfere with viral replication by targeting molecular processes within the host cell. This compound is known to react with guanine to form a covalent adduct nih.gov. In in vivo studies, this compound has been shown to react with 30S ribosomal subunits, leading to inactive ribosomes nih.gov. This interaction with ribosomal components can disrupt protein synthesis, a process essential for viral replication nih.gov.
This compound bis(thiosemicarbazone) (KTS), a derivative of this compound, has been shown to inhibit the replication of vesicular stomatitis virus (VSV) by inhibiting virus-specific mRNA and protein synthesis microbiologyresearch.org. However, KTS did not inhibit virion RNA-dependent RNA synthesis microbiologyresearch.org. While KTS also inhibited cellular DNA and RNA synthesis, these effects were considered unlikely to be related to its antiviral activity against VSV, as VSV replication does not require cellular DNA and RNA synthesis microbiologyresearch.org.
Modified this compound derivatives, such as N3-kethoxal, have been developed to specifically label guanine bases in single-stranded RNA (ssRNA) and single-stranded DNA (ssDNA) in live cells springernature.comresearchgate.netresearchgate.net. This specific reactivity has been leveraged in techniques like this compound-Assisted Single-Stranded DNA Sequencing (KAS-seq) to study transcription dynamics and map ssDNA regions, providing insights into viral replication processes that involve transient ssDNA structures springernature.comresearchgate.netresearchgate.net.
Spectrum of Antiviral Activity Against Diverse Viral Families
Early research indicated that this compound has in vitro antiviral effects against both DNA and RNA viruses annualreviews.org. Topical application of this compound showed effects against upper-respiratory parainfluenza virus infections in hamsters and cutaneous herpes virus infections in mice annualreviews.org. A double-blind trial against type 1 herpes virus induced lip lesions showed efficacy, but only against very early infections annualreviews.org.
While the provided information specifically mentions activity against tobacco mosaic virus (an RNA virus), vesicular stomatitis virus (an RNA virus), parainfluenza virus (an RNA virus), and herpes simplex virus (a DNA virus), the extent of this compound's full spectrum of activity against diverse viral families requires further comprehensive investigation. Broad-spectrum antiviral agents, which are effective against multiple viruses within a family or across different families, are important for pandemic preparedness leopoldina.orgduke.edu. Research into compounds targeting conserved viral structures or host factors essential for replication is ongoing leopoldina.orgduke.edunih.gov.
Anticancer Research and Therapeutic Potential
This compound and its derivatives, particularly thiosemicarbazones, have also been investigated for their potential in cancer treatment, demonstrating cytotoxic effects against various malignant cell lines and exhibiting antileukemic activity.
Cytotoxic Effects Against Malignant Cell Lines
This compound bis(thiosemicarbazone)zinc chelate is a coordination compound that has shown cytotoxic activity against certain cancer cell lines ontosight.ai. Studies have demonstrated that this compound bis(thiosemicarbazones) (KTS) display promising anticancer activity google.comgoogle.com. The activity of bis(thiosemicarbazones), including this compound bis(thiosemicarbazone), has been linked to the involvement of copper ions acs.orgmdpi.com. Copper bis(thiosemicarbazonato) complexes have shown potent anticancer properties acs.orgmdpi.com.
Antileukemic Activity and Associated Mechanisms
This compound has demonstrated antileukemic activity. Early research indicated that this compound consistently increased the lifespan of mice with Leukemia L1210 capes.gov.br. This compound bis(thiosemicarbazones) have also been investigated for their antileukemic activity acs.org.
The mechanisms underlying the antileukemic activity of this compound and its derivatives are an area of ongoing research. Bis(thiosemicarbazones) have been studied for their antitumor and antileukemic activity, and the role of copper ions in their activity has been established acs.org. While the precise molecular mechanisms of this compound's antileukemic effects are not exhaustively detailed in the provided results, the general mechanisms of action for related compounds and other anticancer agents can involve interactions with biomolecules, disruption of cellular processes, and induction of cell death pathways ontosight.aichimia.ch. For instance, some studies on potential anticancer agents investigate mechanisms such as the induction of reactive oxygen species (ROS) generation or the induction of apoptosis oup.com.
Molecular Interactions Disrupting Cellular Processes in Neoplasia
Research into the biological activity of this compound and its derivatives has indicated their capacity to interact with cellular components, leading to disruptions in processes critical for the proliferation and survival of neoplastic cells. This compound is known to react with guanine, forming a covalent adduct nih.govnih.gov. This interaction with nucleic acids can have significant implications for cellular function.
Early studies explored the effects of this compound and its derivatives on cell division. It was observed that these substances could inhibit cell division in various systems, including bacteria and cells from tissue cultures pnas.org. Interestingly, normal cells appeared less sensitive to this compound than certain cancer cell lines, such as HeLa and KB cells, suggesting a potential for selective targeting pnas.org. This differential sensitivity hinted at the possibility of developing specific cancer therapies based on the interaction of this compound with cellular components involved in cell division pnas.org.
Further insights into the molecular mechanisms of this compound's action have emerged through the development of this compound-assisted single-strand DNA sequencing (KAS-seq) technology. This method utilizes an azide-tagged this compound derivative (N3-kethoxal) which reacts specifically with guanines in single-stranded DNA (ssDNA) aacrjournals.orgresearchgate.netresearchgate.netnih.govbiorxiv.orgresearchgate.net. The formation of this adduct allows for the mapping of ssDNA regions across the genome nih.gov. Since ssDNA regions are generated during dynamic processes like transcription, KAS-seq provides a tool to study transcriptional activity and its dynamics researchgate.netnih.govresearchgate.netresearchgate.netbiorxiv.org.
In the context of neoplasia, understanding transcriptional dynamics is crucial as aberrant transcription is a hallmark of cancer. KAS-seq has been applied to study transcriptional changes in response to various stimuli, including those relevant to cancer development and treatment. For example, KAS-seq has been used to profile transcriptional dynamics in response to UVB exposure, a major driver of skin cancer aacrjournals.orgresearchgate.net. It has also been utilized to analyze early gene changes in hepatocellular carcinoma cells treated with sorafenib, identifying cytoskeleton-related genes associated with drug resistance nih.gov. The ability of KAS-seq to capture dynamic changes in transcription quickly (within 5-10 minutes) makes it valuable for studying rapid cellular responses relevant to cancer progression and treatment resistance researchgate.netbiorxiv.org.
The interaction of this compound derivatives with guanine in ssDNA, as exploited in KAS-seq, highlights a molecular mechanism by which these compounds can interfere with fundamental cellular processes like transcription. While KAS-seq is primarily a research tool, the underlying chemical reactivity of this compound with nucleic acids suggests a potential avenue for therapeutic intervention by disrupting the transcriptional machinery or other DNA-dependent processes in cancer cells.
Combinatorial Therapeutic Strategies Involving this compound Derivatives
The challenges posed by cancer, including its heterogeneity and the development of drug resistance, often necessitate the use of combinatorial therapeutic strategies nih.govforskningsradet.no. Combining different therapies or drugs that target multiple pathways can lead to improved outcomes compared to monotherapy nih.gov. Research has explored the potential of this compound derivatives in such combinatorial approaches.
Early investigations into the anti-tumor effects of this compound derivatives included evaluating their activity in combination with other agents. This compound bis(thiosemicarbazone) (KTS), a derivative of this compound, was studied for its effects against experimental tumors, including Sarcoma 180 (S-180) and Walker carcinosarcoma 256 (W-256) aacrjournals.org. These studies compared the activity of KTS to that of methylglyoxal (B44143) bis(N4-methylthiosemicarbazone) and found KTS to be slightly more effective in certain cases aacrjournals.org.
Significantly, increased anti-tumor activity was observed when KTS was used in combination with uracil (B121893) mustard against W-256 aacrjournals.org. This finding provided early evidence for the potential of combining this compound derivatives with other chemotherapeutic agents to enhance their efficacy aacrjournals.org.
While the primary application of this compound derivatives in recent research appears to be in the development of tools like KAS-seq for studying molecular processes aacrjournals.orgresearchgate.netresearchgate.netnih.govbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.orguchicago.edu, the historical context of KTS being explored in combination therapy for its anti-tumor effects remains relevant. The principle of combining agents to overcome resistance and target multiple vulnerabilities in cancer cells is a cornerstone of modern oncology nih.govforskningsradet.no. Future research could potentially revisit the therapeutic potential of this compound derivatives, perhaps in novel combinations or as part of targeted delivery systems, building upon the understanding of their molecular interactions gained through advanced techniques like KAS-seq. The development of new derivatives with optimized properties could also open new avenues for their use in combinatorial regimens.
Computational Frameworks and Bioinformatic Analysis of Kethoxal Derived Data
KAS-Analyzer for KAS-seq and spKAS-seq Data Processing and Interpretation
KAS-Analyzer is a comprehensive computational framework specifically designed to streamline and enhance the analysis and interpretation of KAS-seq and spKAS-seq data oup.comnih.gov. It addresses the limitations of applying bioinformatics tools developed for other data types to KAS-seq. KAS-Analyzer is available as a collection of command-line tools github.iogithub.com.
Key functionalities of KAS-Analyzer include:
Quality Control: Generating pre- and post-alignment quality control metrics, including fingerprint plots and fraction of reads in peaks (FRiP) to assess ssDNA enrichment biorxiv.orgresearchgate.net. It also supports saturation analysis and complexity calculation researchgate.netgithub.com.
Read Processing: Aligning KAS-seq and spKAS-seq data to a reference genome, deduplicating mapped reads, and generating various output files github.iogithub.com. For paired-end spKAS-seq data, which is strongly recommended for accurate fragment size measurement, the tool facilitates merging properly paired reads github.iogithub.com.
Peak Calling and Normalization: Calling broad or sharp peaks for KAS-seq data and normalizing data using bedGraph density files github.iogithub.com.
Transcription Analysis: Calculating transcription-related metrics such as pausing, elongation, and termination indexes, as well as transcription termination length biorxiv.orggithub.com.
Enhancer Identification: Identifying single-stranded transcribing (SST) enhancers oup.comnih.govbiorxiv.orggithub.com.
R-loop Mapping: Providing high-resolution mapping of R-loop structures using spKAS-seq data by detecting imbalances in read counts between strands oup.comnih.govbiorxiv.orggithub.com. The "R-loop" tool splits reads by strand and generates a read-count matrix on sliding windows oup.com. It can also identify RNase H-sensitive R-loops by comparing data from treated and untreated cells oup.comgithub.com.
Differential Analysis: Performing differential KAS-seq analysis on various genomic regions and supporting differential RNA polymerase activity analysis for time-course KAS-seq data oup.comnih.govbiorxiv.orggithub.com.
Visualization: Generating summary plots, metagene profiles, and heatmaps researchgate.netgithub.com.
KAS-Analyzer integrates state-of-the-art tools with newly designed functionalities, enabling efficient processing and interpretation for a wide range of research applications oup.comresearchgate.net. It has been demonstrated using datasets from various human cell lines to investigate dynamic transcriptional regulatory programs oup.combiorxiv.org.
Development of Bioinformatic Pipelines for Kethoxal-Based Omics Data
Beyond KAS-Analyzer, the need for user-friendly, open-source computational tools for KAS-seq data analysis has led to the development of other bioinformatic pipelines. One such example is KAS-pipe, and its subsequent version KAS-pipe2, which are described as user-friendly integrative data analysis pipelines for KAS-seq and spKAS-seq data nih.govcumbria.ac.ukbiorxiv.orgbiorxiv.org.
KAS-pipe2, for instance, is presented as a flexible and integrated toolkit. It offers a range of modules that can be used independently or together. These modules cover standard analyses such as quality control, read alignment, and differential RNA polymerase activity analysis biorxiv.orgbiorxiv.org. Additionally, KAS-pipe2 includes novel features for calculating transcriptional indexes, identifying single-stranded transcribing enhancers, and high-resolution R-loop mapping biorxiv.orgbiorxiv.org.
These pipelines are crucial for facilitating the widespread adoption and effective utilization of KAS-seq and spKAS-seq technologies. They provide researchers with the necessary tools to analyze the complex datasets generated by these methods, enabling deeper insights into transcription dynamics and DNA structure. The development of such specialized pipelines reflects the growing importance of this compound-assisted sequencing techniques in genomics research.
While specific detailed research findings from these pipelines can be extensive and context-dependent (e.g., results from analyzing specific cell lines or conditions), the capabilities of the pipelines themselves represent significant findings in the domain of this compound-based omics data analysis. For example, the ability of KAS-Analyzer to identify R-loops sensitive to RNase H treatment using spKAS-seq data provides a computational validation of R-loop regions identified by asymmetric ssDNA signals oup.com.
An example of the types of metrics calculated by these pipelines includes quality control measures like FRiP values and the number of identified peaks. While specific values vary per experiment, the thresholds used for quality assessment are part of the pipeline's functionality. For instance, a high-quality KAS-seq dataset is suggested to have a FRiP value greater than 40% and at least 50,000 peaks oup.com. KAS-pipe2 suggests FRiP values greater than 25% and more than 50,000 peaks for high-quality data biorxiv.org.
| Pipeline/Tool | Key Functionalities | Data Types Analyzed |
| KAS-Analyzer | Quality Control, Alignment, Peak Calling, Normalization, Transcription Metrics, SST Enhancer Identification, R-loop Mapping, Differential Analysis, Visualization | KAS-seq, spKAS-seq |
| KAS-pipe/KAS-pipe2 | Quality Control, Alignment, Differential RNA Pol Activity, Transcriptional Indexes, SST Enhancer Identification, R-loop Mapping | KAS-seq, spKAS-seq |
Challenges and Future Directions in Kethoxal Research
Methodological Refinements and Optimization of Kethoxal-Based Chemistries
Optimizing this compound-based chemistries is a key area of ongoing research. Traditional methods for this compound preparation, often relying on oxidation reactions, can be challenging and may result in byproducts escholarship.orggoogle.com. The development of modified this compound derivatives, such as azido-kethoxal (N3-kethoxal), has represented a significant advancement, enabling more efficient and specific labeling of single-stranded nucleic acids in live cells nih.govescholarship.orggoogle.comspringernature.com. N3-kethoxal reacts selectively with guanines in single-stranded DNA and RNA, and its azide (B81097) group provides a bioorthogonal handle for downstream modifications like biotinylation via click chemistry nih.govgoogle.comspringernature.com. This allows for enrichment and sequencing of labeled nucleic acids, as demonstrated in methods like Keth-seq and KAS-seq nih.govspringernature.comnih.gov.
Further methodological refinements are focused on improving labeling efficiency, reducing reaction times, and enhancing compatibility with various biological systems and experimental conditions nih.govspringernature.com. For instance, N3-kethoxal labeling in live cells can be completed rapidly, within minutes, making it suitable for capturing dynamic biological processes nih.govgoogle.com. Research is also exploring the use of photo-activatable this compound derivatives to enable spatially and temporally controlled labeling google.com.
Enhanced Understanding and Management of this compound-Nucleic Acid Adduct Stability
The stability of the covalent adduct formed between this compound and guanine (B1146940) is a critical factor influencing experimental design and data interpretation nih.govuchicago.edu. The this compound-guanine adduct is known to be reversible, particularly under neutral or alkaline conditions and at higher temperatures nih.govnih.govuchicago.edursc.orgrsc.org. This reversibility can be advantageous, allowing for the removal of the this compound label to facilitate downstream applications like PCR amplification nih.gov. However, it also necessitates careful control of buffer conditions and temperature during experiments to prevent undesired dissociation nih.gov.
Studies have shown that the this compound-guanine adduct can be stabilized, for example, in the presence of borate (B1201080) buffer, which interacts with the vicinal diols of the adduct google.comnih.govuchicago.edu. Researchers are working to better understand the factors influencing adduct stability and to develop strategies for managing it effectively. This includes exploring alternative reaction conditions, developing more stable this compound derivatives, or utilizing methods that capture the labeling event before significant reversal occurs nih.govrsc.orgrsc.org. The reversible nature of the reaction is a key consideration in optimizing reaction time for applications like electrochemical detection, where signal escalation may cease beyond a certain incubation period due to the reversible binding rsc.orgrsc.org.
Expansion of this compound Derivative Applications to Uncharted Biological Questions
The development of this compound derivatives with modified functional groups is opening up new avenues for exploring previously uncharted biological questions google.comspringernature.com. By incorporating bioorthogonal handles, fluorescent tags, or other moieties, researchers can tailor this compound-based probes for specific applications beyond traditional RNA structure mapping google.comspringernature.com.
Examples of expanded applications include:
Mapping single-stranded DNA (ssDNA) regions: N3-kethoxal has been successfully used to map ssDNA genome-wide, providing insights into transcriptionally active loci and other processes involving ssDNA nih.govgoogle.comspringernature.com.
Probing RNA-RNA and RNA-protein interactions: Combining this compound labeling with crosslinking strategies allows for the investigation of both intramolecular and intermolecular RNA interactions, as well as RNA-protein interactions google.comtandfonline.com.
In situ RNA labeling and imaging: Photo-activatable this compound derivatives coupled with click chemistry enable localized RNA labeling and potential imaging applications google.com.
Small molecule RNA binder screening: this compound-based methods can potentially be used to screen for small molecules that bind to specific RNA structures google.com.
Research is ongoing to synthesize and evaluate novel this compound derivatives with enhanced properties, such as improved cell permeability, increased reactivity towards specific nucleic acid structures, or the ability to target different nucleobases google.comspringernature.comuchicago.edu. For instance, efforts have been made to synthesize phenol-substituted Kethoxals to mimic tyrosines and enhance peroxidase-mediated labeling of RNA uchicago.edu.
Integration with Multi-Omics Approaches for Holistic Biological Discovery
Integrating this compound-based nucleic acid profiling with other multi-omics approaches holds significant promise for a more holistic understanding of biological systems arxiv.orggenexplain.comnih.govresearchgate.net. By combining information about nucleic acid structure and accessibility (from this compound-based methods) with data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain deeper insights into the complex interplay between different molecular layers arxiv.orggenexplain.comnih.govresearchgate.net.
For example, integrating KAS-seq data (mapping ssDNA as a proxy for transcription) with transcriptomics data can provide a more comprehensive picture of gene expression regulation nih.govspringernature.com. Combining Keth-seq data (RNA structure mapping) with proteomics data on RNA-binding proteins could help elucidate how protein binding influences RNA conformation and function google.comnih.gov.
Challenges in multi-omics integration include the high dimensionality and heterogeneity of the data, as well as the need for sophisticated computational methods for analysis and interpretation arxiv.orgnih.govoup.com. However, the integration of diverse data types can lead to the identification of key regulatory nodes and pathways that would be missed by single-omics approaches genexplain.comnih.gov. Future directions involve developing robust computational frameworks and analytical pipelines specifically designed to integrate this compound-based data with other omics datasets, facilitating the discovery of novel biological mechanisms oup.com.
Q & A
Q. How does kethoxal function as a probe for RNA secondary structure?
this compound reacts specifically with unpaired guanosine residues at the N1 and N2 positions, forming cyclic adducts that block Watson-Crick base pairing. This reactivity allows researchers to map single-stranded regions in RNA. Methodologically, after this compound treatment, RNase R (a 3′→5′ exoribonuclease inhibited by 2′-O-adducts) is used to digest RNA, followed by gel electrophoresis and sequencing to identify modified sites. Key steps include Mg²⁺ chelation post-reaction to prevent RNase R inhibition and ethanol precipitation to remove residual reagents .
Q. What are standard protocols for this compound modification in RNA structure studies?
A typical protocol involves incubating RNA (0.1–15 µg) in cacodylate buffer (pH 7.2) with 1.5 M this compound at 37°C for 10–30 minutes. Reactions are quenched with sodium acetate/borate buffer (pH 7.0) to stabilize adducts. For sequencing, modified RNA is digested with RNase R, and fragments are resolved via denaturing PAGE. Controls (no reagent/no enzyme) are critical to distinguish intrinsic RNA degradation from modification effects .
Q. How does this compound compare to other chemical probes like DMS or CMCT?
this compound targets unpaired guanosines, whereas DMS modifies adenine/cytosine and CMCT targets uracil. Combining these reagents provides comprehensive secondary structure maps. This compound’s advantage lies in its irreversible adduct formation, enabling stable detection, but its bulkiness can introduce steric effects absent in smaller probes like glyoxal .
Advanced Research Questions
Q. How can researchers address quantification challenges in this compound-based RNA footprinting?
Variability in this compound adduct stability during purification (e.g., borate complexation altering fragment mobility) complicates quantification. Solutions include:
- Using high-purity RNA (≥0.1 µM) to minimize nonspecific modifications.
- Normalizing data with SAFA software to account for gel migration differences (e.g., ±0.5 nucleotide shifts in short fragments).
- Performing triplicate experiments to ensure reproducibility (differences <±10% in normalized reactivities) .
Q. What experimental strategies resolve contradictions between this compound data and functional assays?
this compound modification may inactivate RNA/proteins via steric hindrance rather than base-pair disruption. For example, in tRNA studies, this compound-modified G19/G33 caused 50% loss of aminoacylation activity, while glyoxal (smaller adduct) retained 90% activity. To confirm structural vs. functional effects:
Q. How can this compound be integrated with omics-scale methods like KASRIC for ssRNA-binding protein discovery?
The KASRIC (this compound-Assisted Single-Stranded RNA Interactome Capture) strategy combines this compound labeling with UV crosslinking to identify ssRNA-binding proteins (ssRBPs). Key steps:
Q. What are the limitations of kinetic analyses in this compound modification studies?
Kinetic curves often show multi-phase reactivity due to variable guanosine accessibility (e.g., tRNA denaturation studies revealed 4× faster modification in denatured vs. native conformers). Challenges include:
- Non-linear pseudo-first-order kinetics from overlapping rate constants.
- Structural dynamics (e.g., tertiary interactions in ribosomes) masking modification sites. Mitigation strategies: Use stopped-flow techniques for rapid sampling and integrate with CD spectroscopy to correlate modification with structural transitions .
Methodological Best Practices
Q. How to optimize RNase R digestion for this compound-seq applications?
Ensure Mg²⁺ is fully chelated (EDTA added post-modification) to prevent RNase R inhibition. Heat-inactivate RNase R (95°C, 3 min) post-digestion to avoid over-degradation. Precipitate RNA with isopropanol for efficient recovery of small fragments (<50 nt) .
Q. What controls are essential for validating this compound modification specificity?
Q. How to interpret discrepancies between this compound and computational RNA structure predictions?
Computational models often underestimate tertiary interactions. Validate predictions by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
